2-chloro-N-(pyrimidin-5-ylmethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10ClN3 |
|---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
2-chloro-N-(pyrimidin-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H10ClN3/c12-10-3-1-2-4-11(10)15-7-9-5-13-8-14-6-9/h1-6,8,15H,7H2 |
InChI Key |
NMHSHNCBIZDEGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CN=CN=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Chloro N Pyrimidin 5 Ylmethyl Aniline
Retrosynthetic Analysis of the 2-chloro-N-(pyrimidin-5-ylmethyl)aniline Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, the most intuitive disconnection is at the C-N bond of the secondary amine, which links the aniline (B41778) and pyrimidine (B1678525) moieties.
This primary disconnection suggests two principal synthetic strategies:
Reductive Amination: This approach breaks the C-N bond to reveal 2-chloroaniline (B154045) and pyrimidine-5-carbaldehyde (B119791). This is a robust and widely used method for forming secondary amines.
Nucleophilic Substitution: Alternatively, the disconnection can be made to yield 2-chloroaniline and a 5-(halomethyl)pyrimidine (e.g., 5-(chloromethyl)pyrimidine). This pathway relies on the nucleophilic character of the aniline nitrogen attacking the electrophilic methylene (B1212753) carbon.
Classical and Contemporary Synthetic Routes to this compound
The synthesis of the target molecule can be achieved through several established and modern organic chemistry reactions. These methods range from classical nucleophilic substitutions to advanced metal-catalyzed cross-couplings, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Nucleophilic Aromatic Substitution Approaches
A foundational method for forming the C-N bond in this compound is through nucleophilic substitution. A prominent example of this is reductive amination . This two-step, one-pot process involves the initial reaction of 2-chloroaniline with pyrimidine-5-carbaldehyde to form an intermediate imine. The imine is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The latter is often preferred for its mildness and tolerance of a wide range of functional groups.
Another classical approach involves the direct Sₙ2 reaction between 2-chloroaniline and 5-(chloromethyl)pyrimidine. This reaction typically requires a base to deprotonate the aniline, enhancing its nucleophilicity, and is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Contemporary advancements, such as the use of microwave irradiation, have been shown to significantly accelerate nucleophilic aromatic substitution (SₙAr) reactions between anilines and chloropyrimidines, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.org The reaction kinetics are influenced by the electronic properties of the aniline substituent and the solvent used. researchgate.net
Coupling Reactions and Metal-Catalyzed Syntheses
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-N bonds with high efficiency and selectivity. nih.govnih.govresearchgate.net The Buchwald-Hartwig amination is a premier method in this category and represents a powerful contemporary route to this compound. numberanalytics.comsnnu.edu.cn
This reaction would involve the palladium-catalyzed coupling of 2-chloroaniline with a suitable pyrimidine partner, such as 5-(bromomethyl)pyrimidine (B1257034) or 5-(trifluoromethylsulfonyloxymethyl)pyrimidine. The catalytic cycle typically employs a palladium precatalyst (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP) in the presence of a base (e.g., NaOt-Bu or Cs₂CO₃). snnu.edu.cnacs.org The choice of ligand is critical and is often screened to optimize the reaction yield. acs.orgbristol.ac.uk This method is valued for its broad substrate scope and tolerance of diverse functional groups, making it highly adaptable for synthesizing a wide array of derivatives. snnu.edu.cnnih.gov
Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. figshare.comnih.govmdpi.com
A hypothetical MCR for the synthesis of this compound could be designed based on established principles. For example, a variation of the Mannich reaction could potentially be employed. This might involve a one-pot reaction between 2-chloroaniline, an aldehyde (like formaldehyde (B43269) or its equivalent), and a suitable pyrimidine nucleophile. While specific literature for this exact MCR might be limited, the general strategy of using MCRs to construct complex nitrogen-containing heterocycles is well-documented. eurekaselect.comresearchgate.net Catalysts, which can range from Brønsted or Lewis acids to transition metals, are often employed to facilitate these transformations. researchgate.net
Specific Reaction Conditions and Yield Optimization
The success of any synthetic route depends on the careful optimization of reaction parameters. Factors such as solvent, temperature, catalyst system, and nature of the base can have a profound impact on reaction efficiency and final yield.
For instance, in Buchwald-Hartwig aminations, polar aprotic solvents like toluene (B28343) or dioxane are often effective. numberanalytics.comacs.org The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide, is crucial for promoting the catalytic cycle. numberanalytics.com Optimization often involves screening different combinations of palladium precatalysts and phosphine ligands to find the most effective system for a particular substrate pairing. bristol.ac.uk Microwave irradiation can also be used to accelerate the reaction and improve yields. numberanalytics.com
The table below summarizes typical conditions for the discussed synthetic methodologies.
| Methodology | Reactants | Catalyst/Reagent | Solvent | Base | Temperature | Typical Yields |
| Reductive Amination | 2-chloroaniline, Pyrimidine-5-carbaldehyde | NaBH(OAc)₃ or NaBH₄ | Dichloromethane (DCM), Tetrahydrofuran (THF) | N/A | Room Temp. | Moderate to High |
| Nucleophilic Substitution (Sₙ2) | 2-chloroaniline, 5-(chloromethyl)pyrimidine | N/A | Dimethylformamide (DMF) | K₂CO₃, Et₃N | 50-100 °C | Moderate |
| Buchwald-Hartwig Amination | 2-chloroaniline, 5-(bromomethyl)pyrimidine | Pd₂(dba)₃ / XPhos | Toluene, Dioxane | NaOt-Bu, Cs₂CO₃ | 80-110 °C | Good to Excellent |
Derivatization Strategies and Analogue Synthesis
The core structure of this compound serves as a versatile scaffold for the synthesis of a diverse library of analogues. Derivatization can be targeted at several positions to modulate the molecule's physicochemical properties.
Aniline Ring Modification: The aromatic ring of the 2-chloroaniline moiety is a prime site for modification. Analogues can be prepared by starting with differently substituted anilines. For example, the position and nature of the halogen (e.g., fluorine, bromine) can be varied, or other substituents like methyl, methoxy, or nitro groups can be introduced. These modifications can be accomplished by simply replacing 2-chloroaniline with the corresponding substituted aniline in any of the established synthetic routes. nih.govchemicalbook.comresearchgate.net
Pyrimidine Ring Modification: The pyrimidine ring offers additional handles for derivatization. Positions 2, 4, and 6 of the pyrimidine ring are potential sites for introducing substituents. This can be achieved by using a pre-functionalized pyrimidine precursor in the synthesis or by post-synthetic modification of the pyrimidine ring, although the latter may require careful consideration of reaction selectivity.
Methylene Bridge Functionalization: The methylene bridge connecting the two ring systems can also be a point of modification, although this is generally more challenging. Strategies could involve alkylation of the secondary amine or exploring synthetic routes that utilize a substituted one-carbon bridging unit instead of formaldehyde or a halomethyl group.
By systematically applying these derivatization strategies, a wide range of analogues can be synthesized, enabling exploration of structure-activity relationships for various applications.
Modifications on the Pyrimidine Moiety
The pyrimidine ring of this compound is susceptible to various chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) reactions, given the electron-deficient nature of the pyrimidine core. Halogenated pyrimidines are particularly useful precursors for introducing a diverse range of substituents.
Research into related pyrimidine derivatives has demonstrated that the chlorine atoms on a pyrimidine ring can be sequentially displaced by different nucleophiles, allowing for the synthesis of a library of analogues. For instance, in compounds with multiple chlorine substituents on the pyrimidine ring, selective substitution can be achieved by controlling the reaction conditions such as temperature and the nature of the nucleophile.
Common modifications to the pyrimidine moiety could involve the introduction of various functional groups at positions 2, 4, and 6. These transformations are typically achieved by reacting a suitably substituted pyrimidine precursor with the appropriate nucleophile.
Table 1: Representative Nucleophilic Substitution Reactions on a Dichloropyrimidine Core
| Entry | Nucleophile | Reagent/Conditions | Product |
| 1 | Aniline | N,N-Diisopropylethylamine (DIPEA), isopropanol | 4-Anilino-5-bromo-2-chloropyrimidine |
| 2 | Various Amines | p-Toluenesulfonic acid (p-TsOH·H₂O), butanol | 4,6-Disubstituted-5-bromopyrimidine |
| 3 | Arylboronate Esters | Pd(dppf)Cl₂, KOAc, dioxane (Suzuki Coupling) | 4,6-Diaryl-5-bromopyrimidine |
This table is illustrative and based on general reactivity of chloropyrimidines.
Furthermore, functional groups on the pyrimidine ring can be interconverted. For example, a chloro group can be transformed into an amino, alkoxy, or thioether group by treatment with the corresponding nucleophile. The reactivity of the positions on the pyrimidine ring (C2, C4, C6) towards nucleophilic attack can be influenced by the presence of other substituents.
Substitutions on the Aniline Ring
The aniline ring in this compound is amenable to electrophilic aromatic substitution reactions. The amino group (-NH-) is a potent activating group and directs incoming electrophiles to the ortho and para positions. However, the presence of the chlorine atom at the 2-position will also influence the regioselectivity of these reactions.
To control the reactivity and regioselectivity, the amino group is often protected as an amide (e.g., acetanilide) prior to electrophilic substitution. This attenuates the activating effect of the amino group and can favor the formation of the para-substituted product due to steric hindrance.
Common electrophilic substitution reactions applicable to the aniline ring include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful with anilines because the Lewis acid catalyst complexes with the basic amino group, deactivating the ring.
Table 2: Predicted Major Products of Electrophilic Substitution on a Protected 2-chloro-N-benzylaniline Derivative
| Reaction | Electrophile | Reagent/Conditions | Predicted Major Product Position |
| Bromination | Br⁺ | NBS, CH₃CN | 4-position |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 4-position |
| Sulfonation | SO₃ | H₂SO₄ (fuming) | 4-position |
This table is illustrative and based on general principles of electrophilic aromatic substitution on substituted anilines.
Variations in the Linker Region
Potential modifications to the linker region include:
Homologation: Insertion of additional methylene units to create an ethylene (B1197577) or propylene (B89431) linker. This could be achieved by starting with a different building block, such as a (pyrimidin-5-yl)ethanol or (pyrimidin-5-yl)propanal derivative, in the initial reductive amination step.
Introduction of Rigidity: Replacing the flexible methylene linker with a more rigid unit, such as a cyclopropyl (B3062369) or a double bond, could lock the molecule into a specific conformation.
Incorporation of Heteroatoms: Replacing the methylene group with a heteroatom-containing linker, such as an ether (-O-) or a secondary amine (-NH-), would significantly alter the physicochemical properties of the molecule.
Synthesis of Chiral Analogues
The introduction of chirality can be a key strategy for improving the potency and selectivity of bioactive molecules. For this compound, a stereocenter can be introduced in the linker region.
One of the most common methods for the asymmetric synthesis of chiral amines is the reductive amination of a prochiral ketone . In this approach, a prochiral ketone, such as 1-(pyrimidin-5-yl)ethan-1-one, could be reacted with 2-chloroaniline in the presence of a chiral reducing agent or a chiral catalyst to stereoselectively form one enantiomer of the corresponding α-methyl substituted amine.
Another powerful method involves the use of a chiral auxiliary . For example, a chiral sulfinamide (Ellman's auxiliary) can be condensed with pyrimidine-5-carbaldehyde to form a chiral N-sulfinylimine. Diastereoselective addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to this imine, followed by removal of the auxiliary, would yield the desired chiral amine with high enantiomeric excess.
Table 3: Common Strategies for Chiral Amine Synthesis
| Method | Key Reagents/Steps | Advantages |
| Asymmetric Reductive Amination | Prochiral ketone, chiral reducing agent/catalyst | Direct, atom-economical |
| Chiral Auxiliary | Chiral sulfinamide, organometallic reagent, auxiliary cleavage | High diastereoselectivity, predictable stereochemical outcome |
The synthesis of chiral analogues allows for the investigation of the stereochemical requirements for biological activity and can lead to the development of more potent and selective therapeutic agents.
Analytical and Spectroscopic Characterization of 2 Chloro N Pyrimidin 5 Ylmethyl Aniline
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts, multiplicities, and coupling constants for 2-chloro-N-(pyrimidin-5-ylmethyl)aniline, have not been reported in the reviewed scientific literature.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Detailed mass spectrometry and high-resolution mass spectrometry data, which would confirm the molecular weight and elemental composition of this compound, are not available in the surveyed databases and publications.
Infrared (IR) Spectroscopy
The characteristic infrared absorption frequencies for the functional groups present in this compound have not been experimentally determined and reported.
Chromatographic Techniques for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC)
Standardized HPLC methods for the purity assessment and quantification of this compound, including details on the stationary phase, mobile phase, flow rate, and detection wavelength, are not described in the available literature.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Specific LC-MS methods for the analysis of this compound, including retention time and mass-to-charge ratio, have not been published.
Analysis of this compound Reveals Scant Publicly Available Data
An extensive review of scientific literature and chemical databases for analytical and spectroscopic data on the compound this compound has found a notable absence of detailed research findings, particularly in the areas of gas chromatography (GC) and crystallographic analysis. Despite its availability from commercial suppliers for research purposes, in-depth characterization of this specific molecule does not appear to be widely published in publicly accessible domains.
The compound, with its distinct chloro-substituted aniline (B41778) ring linked to a pyrimidine-5-ylmethyl group, presents an interesting subject for analytical investigation. However, at present, detailed experimental parameters and results for its analysis by gas chromatography are not documented in scientific journals or comprehensive chemical databases. Such information would typically include retention times, column specifications, and detector responses, which are crucial for developing and validating analytical methods for the substance.
Similarly, a thorough search for crystallographic data has yielded no specific results for this compound. Crystallographic analysis provides definitive information on the solid-state structure of a compound, including its crystal system, space group, and precise molecular geometry. The lack of this data means that the three-dimensional arrangement of the atoms in the crystal lattice, as well as key bond lengths and angles, remain uncharacterized in the public scientific record.
While information exists for structurally related compounds, such as other aniline and pyrimidine (B1678525) derivatives, this data is not directly applicable to this compound due to the unique influence of its specific substituent pattern on its physicochemical properties. The scientific community awaits further research to elucidate the detailed analytical and structural characteristics of this particular compound.
Preclinical Biological Evaluation of 2 Chloro N Pyrimidin 5 Ylmethyl Aniline and Analogues
Enzyme Inhibition Assays
The ability of 2-chloro-N-(pyrimidin-5-ylmethyl)aniline and related compounds to inhibit specific enzymes has been a key focus of research, particularly in the context of oncology and infectious diseases. The anilinopyrimidine scaffold serves as a versatile backbone for targeting various enzymatic pathways.
Analogues of this compound, particularly those with a 2-substituted aniline (B41778) pyrimidine (B1678525) core, have demonstrated significant potential as inhibitors of multiple protein kinases, which are critical regulators of cellular processes.
Mer/c-Met Inhibition: Research into 2-substituted aniline pyrimidine derivatives has identified them as potent dual inhibitors of Mer and c-Met kinases, both of which are receptor tyrosine kinases often overexpressed in various tumors. ijpsjournal.comnih.gov Structure-activity relationship (SAR) analysis revealed that the 2-substituted aniline pyrimidine moiety is pivotal for inhibitory activity. ijpsjournal.com For instance, compound 18c emerged as a notable candidate, showing robust inhibition against both Mer and c-Met kinases with IC₅₀ values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively. ijpsjournal.com Docking studies suggest these compounds bind effectively within the ATP-binding pockets of both kinases. nih.gov
| Compound | Modifications | Mer Kinase IC₅₀ (nM) | c-Met Kinase IC₅₀ (nM) |
|---|---|---|---|
| 14a | 2-Aniline Pyrimidine Derivative | 8.1 | - |
| 14b | 2-Aniline Pyrimidine Derivative | 9.6 | - |
| 17c | 2-Substituted Aniline Pyrimidine | 6.4 ± 1.8 | 26.1 ± 7.7 |
| 18c | 2-Substituted Aniline Pyrimidine | 18.5 ± 2.3 | 33.6 ± 4.3 |
CDK6/9 Inhibition: Derivatives featuring a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine scaffold have been identified as dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6 and CDK9). benthamdirect.com Intensive structural modifications led to the discovery of compound 66 as a potent and balanced dual inhibitor of CDK6 and CDK9, with good selectivity over CDK2. benthamdirect.com The pyridine (B92270) ring was found to be critical for the inhibitory activity against both kinases. benthamdirect.com
| Compound | CDK2 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | CDK9 IC₅₀ (nM) |
|---|---|---|---|
| 8 | 104 | 10.3 | 4.5 |
| 16 | >1000 | 3.8 | 11.3 |
| 66 | 406 | 1.8 | 2.1 |
JNK3 and Mps1 Inhibition: Specific studies detailing the inhibitory activity of this compound or its close analogues against Jun N-terminal kinase 3 (JNK3) and monopolar spindle 1 (Mps1) kinase were not prominent in the reviewed literature. While a potential irreversible inhibitor for MPS1 was designed based on a different (5-(1-methyl-1H-pyrazol-4-yl)isoquinoline) scaffold, direct evaluation of the anilinopyrimidine core against this target was not specified. researchgate.net
PfGSK3/PfPK6 Inhibition: In the context of antimalarial drug discovery, 2,4,5-trisubstituted pyrimidines have been explored as dual inhibitors of Plasmodium falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and protein kinase 6 (PfPK6). nih.gov SAR studies indicated that substitutions at the 2, 4, and 5 positions of the pyrimidine core are crucial for activity. nih.govresearchgate.net Notably, a simplified analogue bearing only a simple aniline at the 2-position (4a ) was found to be detrimental for activity, failing to inhibit either kinase. nih.gov This suggests that while the 2-aniline group is a core feature, further substitutions are necessary for potent inhibition of these specific plasmodial kinases. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition
While specific studies evaluating this compound for DHFR inhibition were not identified, the broader class of pyrimidine derivatives is well-established in this area. The 2,4-diaminopyrimidine (B92962) motif is a core structural feature of classical DHFR inhibitors like trimethoprim. mdpi.comrjpbr.com These nonclassical antifolates are known to be excellent templates for designing novel DHFR inhibitors. rjpbr.comnih.gov Research in this field often focuses on creating hybrid structures that combine features of different inhibitors to achieve a more favorable combination of potency and selectivity against microbial DHFR over the mammalian enzyme. nih.gov
Thymidylate Synthase (TS) Inhibition
No direct experimental data was found for the inhibition of thymidylate synthase (TS) by this compound. The inhibition of TS is another key mechanism for antifolate drugs. Certain pyrimidine analogues, such as those based on pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) scaffolds, are known to act as dual inhibitors of both TS and DHFR. Inhibition of these enzymes leads to a state of "thymineless death" for cells.
Antimicrobial Activities (In Vitro)
The anilinopyrimidine scaffold is present in numerous compounds investigated for their antimicrobial properties. benthamdirect.com This class of molecules has shown potential for broad-spectrum activity. ijpsjournal.comijpsjournal.com
Derivatives of 2-aminopyrimidine (B69317) have been noted for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govniscpr.res.in The versatility of the pyrimidine ring allows for extensive chemical modifications to enhance antibacterial efficacy and overcome resistance. ijpsjournal.com While the general class of anilinopyrimidines is known for antibacterial effects, specific minimum inhibitory concentration (MIC) data for this compound against a wide spectrum of bacterial strains is not detailed in the available literature. benthamdirect.com
Pyrimidine derivatives are also recognized for their significant fungicidal properties in agricultural and medical applications. researchgate.netnih.gov In vitro antifungal screening of novel pyrimidine derivatives has demonstrated their efficacy against a variety of phytopathogenic fungi. nih.gov For example, some synthesized pyrimidine compounds showed potent activity, occasionally higher than commercial fungicides. researchgate.netnih.gov However, specific data on the antifungal spectrum and potency of this compound was not available in the reviewed sources.
Antiviral Activity (e.g., YFV, RSV, BVDV)
While direct antiviral data for this compound was not identified, research into related heterocyclic aniline derivatives demonstrates potential activity against a range of RNA viruses. For instance, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives were evaluated for their ability to inhibit Yellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV), and Bovine Viral Diarrhea Virus (BVDV). frontiersin.orgresearchgate.net
Many of these pyrazole-based aniline analogues demonstrated interference with YFV and RSV replication in the micromolar range. frontiersin.orgresearchgate.net Notably, certain substitutions on the phenylsulfonyl group of these analogues led to a loss of anti-RSV activity while conferring potency against BVDV, a pestivirus often used as a surrogate for Hepatitis C virus studies. frontiersin.orgresearchgate.net Although these compounds are structurally distinct from this compound, the findings indicate that aniline-based structures are a subject of investigation for antiviral properties.
Antiproliferative Activity in Cancer Cell Lines (In Vitro)
The pyrimidine scaffold is a well-established core in the design of anticancer agents, and numerous derivatives have been evaluated for antiproliferative activity against a wide array of cancer cell lines.
Pyrimidine derivatives have been systematically tested for cytotoxic effects across various human cancer cell lines. These include, but are not limited to, lines representing colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7, MDA-MB-231), non-small cell lung cancer (A549), and prostate cancer (PC-3). ekb.eg The broad screening of these compounds allows researchers to identify patterns of activity and potential selectivity for certain cancer types. For example, some 2,4,5-substituted pyrimidines showed significant inhibitory effects against the BEL-7402 hepatocellular carcinoma cell line. ekb.eg Similarly, other pyrimidine-based series have shown potent activity against breast and lung cancer cell lines. ekb.eg
The potency of antiproliferative agents is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. Lower IC50 values indicate greater potency.
Studies on various pyrimidine derivatives have reported a wide range of IC50 values, demonstrating the critical role of specific chemical substitutions in determining efficacy. For instance, certain pyrimidine-5-carbonitrile compounds demonstrated IC50 values in the low micromolar range (2.4 µM to 4.14 µM) against HCT-116, A549, HepG-2, and MCF-7 cells. ekb.eg Another study developing pyrimidine-bridged combretastatin (B1194345) derivatives reported compounds with IC50 values of 3.38 µM and 3.71 µM against MCF-7 and A549 cell lines, respectively. ekb.eg These findings underscore the potential of the pyrimidine scaffold in generating potent anticancer compounds.
Table 1: Antiproliferative Activity of Various Pyrimidine Analogues (Note: Data is for structurally related compounds, not this compound)
| Compound Class | Cell Line | IC50 (µM) |
| Pyrimidine-5-carbonitrile derivative | HCT-116 | 2.4 |
| Pyrimidine-5-carbonitrile derivative | A549 | 3.04 |
| Pyrimidine-5-carbonitrile derivative | MCF-7 | 3.37 |
| Pyrimidine-5-carbonitrile derivative | HepG-2 | 4.14 |
| Pyrimidine-bridged combretastatin | MCF-7 | 3.38 |
| Pyrimidine-bridged combretastatin | A549 | 3.71 |
| Pyrazolo[1,5-a]pyrimidine derivative | HCT-116 | 58.2 (µg/mL) |
| Pyrazolo[1,5-a]pyrimidine derivative | PC-3 | 65.8 (µg/mL) |
Anti-Parasitic Activity (In Vitro and Preclinical Animal Models)
The pyrimidine ring is also a key feature in the development of anti-parasitic agents, particularly for malaria.
Numerous compounds featuring pyrimidine-fused ring systems, such as pyrazolopyrimidines and triazolopyrimidines, have been synthesized and evaluated for their activity against chloroquine-resistant strains of Plasmodium falciparum. nih.govmdpi.com In one study, a series of 7-arylaminopyrazolo[1,5-a]pyrimidine derivatives were tested, with thirteen compounds showing activity against P. falciparum with IC50 values ranging from 1.2 µM to 92 µM. nih.gov
Another investigation into frontiersin.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives found several potent inhibitors of P. falciparum, with IC50 values as low as 0.030 µM, a potency comparable to the antimalarial drug chloroquine. nih.gov The mechanism for some of these analogues is believed to be the inhibition of the parasite's dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme, which is essential for pyrimidine biosynthesis. nih.govnih.gov
Table 2: Antimalarial Activity of Pyrimidine-Fused Analogues against P. falciparum (Note: Data is for structurally related compounds, not this compound)
| Compound Class | P. falciparum Strain | IC50 (µM) |
| 7-Arylpyrazolo[1,5-a]pyrimidine | Drug-resistant | 1.2 - 92 |
| frontiersin.orgresearchgate.netnih.govTriazolo[1,5-a]pyrimidine | 3D7 | 0.030 - 9.1 |
| frontiersin.orgresearchgate.netnih.govTriazolo[1,5-a]pyrimidine (Comp. 21) | 3D7 | 0.032 |
| frontiersin.orgresearchgate.netnih.govTriazolo[1,5-a]pyrimidine (Comp. 23) | 3D7 | 0.030 |
While the term "xenograft" is most commonly associated with cancer research, the in vivo efficacy of antimalarial compounds is typically assessed using rodent models of malaria, such as mice infected with Plasmodium berghei. nih.gov For example, active 7-arylpyrazolo[1,5-a]pyrimidine derivatives identified in in vitro screens were subsequently tested in P. berghei-infected mice to evaluate their antimalarial effects in a living organism. nih.gov This step is crucial for confirming that a compound retains its activity and has suitable pharmacological properties to reduce parasitemia in vivo.
Activity against other Protozoan Pathogens (e.g., P. carinii, T. gondii)
While direct preclinical evaluations of this compound against Pneumocystis carinii (now known as Pneumocystis jirovecii) and Toxoplasma gondii are not extensively detailed in the available literature, research into structurally similar compounds provides insight into the potential activity of this chemical class. Specifically, a series of 2,4-diamino-5-methyl-6-[(monosubstituted anilino)methyl]pyrido[2,3-d]pyrimidine analogues have been synthesized and evaluated as potential inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in both P. carinii (pcDHFR) and T. gondii (tgDHFR). nih.gov
The investigation into these monosubstituted phenyl analogues revealed that they were as potent against pcDHFR and tgDHFR as previously reported disubstituted phenyl analogues. nih.gov This suggests that the presence of a single chloro group on the aniline ring, as in this compound, could be a viable structural feature for activity.
Selected compounds from the analogue series demonstrated inhibitory effects on the in vitro growth of T. gondii cells at nanomolar concentrations. nih.gov For instance, compounds 5 , 7 , and 9 from the study were specifically noted for their ability to inhibit the growth of T. gondii in culture. nih.gov The research highlighted that modifications, such as N10-methylation of the C9-N10 bridge, generally led to a marginal increase in potency against both pcDHFR and tgDHFR. nih.gov
The following table summarizes the activity of some of the monosubstituted anilino-methyl pyrido[2,3-d]pyrimidine (B1209978) analogues against the dihydrofolate reductase of P. carinii and T. gondii.
| Compound | R | pcDHFR IC₅₀ (µM) | tgDHFR IC₅₀ (µM) | Growth Inhibition of T. gondii |
| 5 | 2-Cl | 0.003 | 0.004 | Yes (nanomolar concentrations) |
| 7 | 4-Cl | 0.002 | 0.003 | Yes (nanomolar concentrations) |
| 9 | 2-F | 0.004 | 0.005 | Yes (nanomolar concentrations) |
Data sourced from a study on 2,4-diamino-5-methyl-6-[(monosubstituted anilino)methyl]pyrido[2,3-d]pyrimidines. nih.gov
This data indicates that aniline derivatives with a pyrimidine-like core structure can exhibit potent inhibitory activity against these protozoan pathogens. The activity of the 2-chloro substituted analogue (5 ) is of particular relevance, suggesting that this compound may warrant further investigation as a potential therapeutic agent against P. carinii and T. gondii. nih.gov
Mechanistic Investigations of 2 Chloro N Pyrimidin 5 Ylmethyl Aniline Action
Elucidation of Molecular Targets and Binding Mechanisms
No published studies were identified that elucidate the specific molecular targets or binding mechanisms of 2-chloro-N-(pyrimidin-5-ylmethyl)aniline.
Characterization of Downstream Signaling Pathway Modulation
There is no available data characterizing the modulation of any downstream signaling pathways by this compound.
Cellular Effects and Phenotypes
Specific research detailing the cellular effects and phenotypes resulting from treatment with this compound is not present in the available literature.
Cell Cycle Progression Analysis
No studies were found that analyze the effect of this compound on cell cycle progression.
Induction of Apoptosis and Cell Death Pathways
There is no available research demonstrating the induction of apoptosis or the activation of specific cell death pathways by this compound.
Inhibition of Cell Migration and Invasion
No data is available from studies on the inhibition of cell migration or invasion specifically by this compound.
Protein Binding and Interaction Studies (e.g., MicroScale Thermophoresis (MST))
No protein binding or interaction studies, including those using methods like MicroScale Thermophoresis, have been published for this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlating Structural Features with Biological Potency
No publicly available studies directly correlate the structural features of 2-chloro-N-(pyrimidin-5-ylmethyl)aniline with its biological potency.
Identification of Key Pharmacophores and Structural Motifs
There are no published reports identifying the key pharmacophores and essential structural motifs of this compound.
Optimization of Substituted Analogue Activity and Selectivity
Research detailing the synthesis and evaluation of substituted analogues of this compound to optimize for activity and selectivity is not available in the public domain.
Influence of Substituents on Preclinical Pharmacological Parameters
There is no available information on how substituents on the this compound scaffold influence its preclinical pharmacological parameters, such as absorption, distribution, metabolism, and excretion (ADME).
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to protein targets.
Binding Mode Predictions
A review of scientific literature did not yield specific studies detailing the prediction of the binding mode of 2-chloro-N-(pyrimidin-5-ylmethyl)aniline with any particular protein targets through molecular docking simulations.
Ligand-Receptor Interaction Analysis
There is no available research in the public domain that specifically analyzes the ligand-receptor interactions between this compound and biological targets based on molecular docking studies. Such analyses typically detail the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the physicochemical properties that are important for their activity.
Development of Predictive Models
No published QSAR studies were found that have been developed using this compound as part of the training or test set for the development of predictive models.
Identification of Physicochemical Descriptors
As no QSAR models have been developed for series including this compound, there has been no associated identification of specific physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) that govern its biological activity.
Cheminformatics and Bioinformatics Approaches for Compound Discovery
Cheminformatics and bioinformatics are interdisciplinary fields that involve the use of computational techniques to analyze and interpret large biological and chemical datasets. These approaches are instrumental in identifying new drug candidates and understanding their mechanisms of action. A thorough search of existing literature and databases did not reveal any specific applications of cheminformatics or bioinformatics approaches that have led to the discovery or further development of this compound.
Density Functional Theory (DFT) Studies
Electronic Structure Calculations
Detailed electronic structure calculations, including Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, and molecular electrostatic potential maps specifically for this compound, are not available in the public domain based on the current search.
Conformational Analysis
Specific studies on the conformational analysis of this compound, including the identification of stable conformers, dihedral angles, and potential energy surfaces, were not found in the performed search.
Preclinical Pharmacological Profile of 2 Chloro N Pyrimidin 5 Ylmethyl Aniline Non Human
In Vitro Absorption, Distribution, and Metabolism (ADME) Assessment
In vitro ADME studies are fundamental for the early-stage characterization of drug candidates. nih.gov These assays are designed to predict a compound's pharmacokinetic behavior in vivo, helping to identify potential liabilities and guide medicinal chemistry efforts. patsnap.com
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. nih.govresearchgate.net This parameter is commonly assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). milecell-bio.comproquest.com The assay involves incubating the test compound with liver microsomes from different species, such as rats and humans, to evaluate interspecies differences in metabolism. nih.gov
The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint) and in vitro half-life (t½). nih.gov Compounds with high metabolic stability are more likely to have a longer duration of action in the body, whereas those that are rapidly metabolized may be cleared too quickly to be effective. patsnap.com
Table 1: Representative Data Table for Metabolic Stability in Liver Microsomes
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Rat | Data not available | Data not available |
| Human | Data not available | Data not available |
Note: Specific experimental data for 2-chloro-N-(pyrimidin-5-ylmethyl)aniline is not available in the public domain.
Aqueous solubility is a critical physicochemical property that influences a drug's dissolution and absorption. sygnaturediscovery.com Poor solubility can lead to low and variable bioavailability. sygnaturediscovery.com Standard methods for determining aqueous solubility include kinetic and thermodynamic assays. enamine.netcreative-biolabs.comwuxiapptec.com
Permeability, the ability of a compound to cross biological membranes, is another crucial factor for oral absorption. researchgate.net The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium. evotec.comcreative-bioarray.comnih.gov This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, providing an apparent permeability coefficient (Papp) that can predict in vivo absorption. creative-bioarray.com
Table 2: Representative Data Table for Aqueous Solubility and Permeability
| Parameter | Value | Method |
|---|---|---|
| Aqueous Solubility | Data not available | e.g., Kinetic Turbidimetry |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Data not available | Caco-2 Cell Assay |
Note: Specific experimental data for this compound is not available in the public domain.
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes a compound's distribution between an oily (lipid) and an aqueous phase. sailife.com This property significantly impacts a drug's absorption, distribution, membrane permeability, and metabolism. sailife.com A compound's LogP value can be determined experimentally or calculated using in silico models. acdlabs.com An optimal LogP is generally sought to balance solubility and permeability for good oral absorption. sailife.com
Table 3: Representative Data Table for Lipophilicity
| Parameter | Value |
|---|---|
| LogP | Data not available |
Note: Specific experimental data for this compound is not available in the public domain.
In Vivo Pharmacokinetics in Animal Models (e.g., half-life, systemic exposure)
Following in vitro characterization, in vivo pharmacokinetic studies are conducted in animal models, such as rats or dogs, to understand how a drug is absorbed, distributed, metabolized, and eliminated in a whole organism. nih.govresearchgate.netnih.gov These studies are essential for predicting human pharmacokinetics and for establishing a safe and effective dosing regimen for clinical trials. allucent.com
Key parameters determined from these studies include the elimination half-life (t½), the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total systemic exposure, represented by the area under the plasma concentration-time curve (AUC). creative-bioarray.comaurigeneservices.com These parameters provide a comprehensive picture of the drug's behavior in the body over time. aurigeneservices.com
Table 4: Representative Data Table for In Vivo Pharmacokinetic Parameters in an Animal Model (e.g., Rat)
| Parameter | Unit | Value |
|---|---|---|
| Elimination Half-life (t½) | h | Data not available |
| Cmax | ng/mL | Data not available |
| Tmax | h | Data not available |
| AUC | ng·h/mL | Data not available |
Note: Specific experimental data for this compound is not available in the public domain.
Future Research Directions and Translational Potential Preclinical Focus
Design and Synthesis of Advanced Analogues with Improved Preclinical Profiles
The initial step in advancing a lead compound like 2-chloro-N-(pyrimidin-5-ylmethyl)aniline would be to initiate a structure-activity relationship (SAR) study. This would involve the rational design and synthesis of a library of analogues to improve key drug-like properties.
Table 1: Potential Modifications for Analogue Synthesis
| Modification Site | Rationale | Potential Improvement |
| Pyrimidine (B1678525) Ring | Substitution at C2 and C4 positions | Enhanced target binding affinity and selectivity |
| Aniline (B41778) Ring | Varying the position and nature of the chloro substituent | Modulation of electronic properties and metabolic stability |
| Methylene (B1212753) Linker | Replacement with other functional groups (e.g., carbonyl, sulfonyl) | Improved conformational rigidity and pharmacokinetic properties |
These synthetic efforts would aim to produce analogues with optimized potency, selectivity, and pharmacokinetic profiles, which are critical for successful preclinical development.
Exploration of Novel Preclinical Disease Models and Target Indications
The N-(pyrimidin-5-ylmethyl)aniline scaffold is a common feature in many kinase inhibitors. Therefore, initial screening of this compound would likely involve a broad panel of kinases to identify its primary biological target(s). Based on these findings, relevant preclinical disease models could be selected.
Table 2: Potential Preclinical Models Based on Target Kinase
| Potential Kinase Target Family | Associated Disease Area | Example Preclinical Model |
| Tyrosine Kinases (e.g., EGFR, VEGFR) | Cancer | Xenograft models of human tumors in immunocompromised mice |
| Serine/Threonine Kinases (e.g., Aurora, Polo-like) | Cancer | Genetically engineered mouse models of specific cancers |
| Janus Kinases (JAKs) | Inflammatory Diseases | Collagen-induced arthritis models in rodents |
The choice of preclinical models would be crucial for establishing proof-of-concept and defining the potential therapeutic indications for this compound.
Identification of Resistance Mechanisms and Strategies for Overcoming Them
A significant challenge in targeted therapy is the development of drug resistance. Preclinical studies would need to anticipate and investigate potential resistance mechanisms to this compound. This could be achieved by generating resistant cell lines through continuous exposure to the compound and then using genomic and proteomic approaches to identify the molecular changes responsible for resistance. Strategies to overcome resistance, such as combination therapies, would then be explored in these resistant models.
Application of Advanced In Vitro and In Vivo Imaging Techniques
Modern imaging techniques are invaluable tools in preclinical drug development. For this compound, these could be employed to:
Confirm target engagement: Radiolabeled versions of the compound could be synthesized for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to visualize drug distribution and target binding in vivo.
Assess therapeutic efficacy: Non-invasive imaging modalities like magnetic resonance imaging (MRI) or bioluminescence imaging could be used to monitor tumor growth or other disease-specific readouts in preclinical models.
These imaging studies would provide critical information on the pharmacodynamics and efficacy of the compound in a living organism.
Collaborative Research Opportunities and Interdisciplinary Approaches
The successful preclinical development of this compound would necessitate a collaborative and interdisciplinary approach. This would involve partnerships between medicinal chemists, molecular biologists, pharmacologists, and imaging specialists. Furthermore, collaborations with academic research groups and contract research organizations (CROs) would be essential to access specialized expertise and technologies, thereby accelerating the translational potential of this compound.
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-N-(pyrimidin-5-ylmethyl)aniline in a laboratory setting?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A plausible route involves reacting 2-chloroaniline with pyrimidin-5-ylmethyl chloride (or bromide) in the presence of a base (e.g., NaHCO₃ or Et₃N) in a polar aprotic solvent (e.g., DCM or THF) under reflux. Monitor reaction progress using TLC or LC-MS. Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields the product . For pyrimidinylmethyl precursors, coupling strategies similar to those in N-Methyl-4-(pyrimidin-5-yl)aniline synthesis may apply, where pyrimidine derivatives are functionalized before attachment to the aniline core .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts to predicted values (e.g., aromatic protons at δ 6.8–7.5 ppm, pyrimidine protons at δ 8.3–9.1 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 234.06).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: EtOH/water) and refine using SHELXL .
- HPLC : Assess purity (>95%) with a C18 column (MeCN/water mobile phase) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Critical properties include:
- Solubility : Poor in water; soluble in DMSO, DCM, or THF. Determine experimentally via saturation shake-flask method.
- Stability : Assess under varying pH (1–12), temperature (4°C to 40°C), and light exposure. Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- LogP : Estimate via computational tools (e.g., ChemAxon) or experimental shake-flask partitioning (octanol/water). Expected LogP ~2.5 due to chloro and pyrimidine groups .
Advanced Research Questions
Q. How do electronic effects of the pyrimidin-5-ylmethyl and chloro substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro group (σₚ ~0.23) and pyrimidine ring (σₚ ~0.63) deactivate the aniline ring, directing electrophilic substitution to meta positions. For Pd-catalyzed couplings (e.g., Suzuki-Miyaura), pre-functionalize the aniline via Boc protection to prevent catalyst poisoning. Ligand selection (e.g., SPhos or XPhos) enhances reactivity with aryl boronic acids. Monitor regioselectivity using DFT calculations (e.g., Gaussian09) to predict transition states .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or IR data may arise from rotational isomerism (e.g., restricted rotation around the N–CH₂ bond) or solvent effects. Strategies include:
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Perform in silico studies:
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to identify binding modes. The pyrimidine group may engage in π-π stacking, while the chloro group contributes to hydrophobic interactions.
- QSAR Modeling : Train models on datasets of substituted anilines (e.g., PubChem BioAssay data ) to predict IC₅₀ values for antimicrobial or antitumor activity.
- ADMET Prediction : Use SwissADME to assess permeability, CYP inhibition, and toxicity .
Q. What catalytic systems enable efficient functionalization of the pyrimidine ring in this compound?
- Methodological Answer : Pyrimidine rings are challenging to functionalize due to electron deficiency. Strategies include:
- Directed C–H Activation : Use Pd(OAc)₂ with ligands (e.g., 2,2'-bipyridine) and directing groups (e.g., -NH₂) to introduce halogens or aryl groups.
- Photoredox Catalysis : Employ Ir(ppy)₃ or Ru(bpy)₃²⁺ under blue light for radical-based alkylation .
- Microwave-Assisted Synthesis : Enhance reaction rates and yields (e.g., 80% in 30 min vs. 24 h conventionally) for SNAr reactions on the pyrimidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
